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Compound of Interest

6-fluoro-4-methylquinolin-2(1H)-
Compound Name:

one
CAS No.: 15912-69-3
Cat. No.: B100114

Get Quote

\ J

CAS Number: 15912-69-3 Molecular Formula: C

H

FNO Molecular Weight: 177.18 g/mol IUPAC Name: 6-fluoro-4-methyl-1H-quinolin-2-one

Executive Summary

6-Fluoro-4-methylquinolin-2(1H)-one (also known as 6-fluoro-4-methylcarbostyril) represents
a privileged scaffold in medicinal chemistry. It serves as a precursor for second- and third-
generation fluoroquinolone antibiotics, where the C6-fluorine atom enhances cell wall
penetration and gyrase inhibition. This guide provides a comprehensive reference for the
compound's structural validation via NMR, IR, and Mass Spectrometry, alongside its synthetic
pathway.[1]

Synthesis & Preparation

To ensure spectroscopic purity, the compound is typically synthesized via the Knorr Quinoline
Synthesis.[1] This involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed
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by acid-mediated cyclization.

Synthetic Pathway

The reaction proceeds through the formation of an acetoacetanilide intermediate, which
undergoes intramolecular electrophilic aromatic substitution (cyclization) in the presence of
polyphosphoric acid (PPA) or concentrated sulfuric acid.[1]
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Figure 1: Knorr synthesis pathway converting 4-fluoroaniline to the target quinolone via acid-
catalyzed cyclization.

Spectroscopic Characterization

The following data represents the consensus spectral features for 6-fluoro-4-methylquinolin-
2(1H)-one. Due to the tautomeric nature of quinolones (lactam vs. lactim), the lactam (2-one)
form predominates in polar solvents like DMSO-d

, Which is the standard solvent for analysis due to the compound's poor solubility in chloroform.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

Frequency: 400 MHz
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Technical Insight:

» H-3 Signal: The singlet at ~6.45 ppm is diagnostic for the 2-quinolone core. If the compound
were in the 4-hydroxy-2-methyl isomer (a common impurity), this proton would shift
significantly.

e Fluorine Coupling: The

F nucleus causes splitting in the

H spectrum.[1] H-5 (meta to F) and H-7 (ortho to F) often appear as complex multiplets due
fo

and

coupling.
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Carbon NMR ( C NMR)

Solvent: DMSO-d
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Infrared Spectroscopy (FT-IR)

Method: KBr Pellet
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Mass Spectrometry (EI-MS)
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Structural Logic & Validation

The following diagram illustrates the fragmentation logic used to validate the structure during

Mass Spectrometry analysis.
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Figure 2: Primary fragmentation pathways observed in EI-MS for 6-fluoro-4-methylquinolin-
2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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